molecular formula C8H6INOS B12993492 8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one

8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B12993492
M. Wt: 291.11 g/mol
InChI Key: XMNGABJLHMZPAL-UHFFFAOYSA-N
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Description

8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine This compound is part of the thiazolo[3,2-a]pyridine family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromo-3-iodopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[3,2-a]pyridines, which can exhibit different pharmacological properties depending on the substituents introduced.

Scientific Research Applications

8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of functional organic materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with other proteins and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.

    Thiazolo[3,2-a]pyridines: Other derivatives with different substituents on the thiazole or pyridine rings.

Uniqueness

8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C8H6INOS

Molecular Weight

291.11 g/mol

IUPAC Name

8-iodo-2-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C8H6INOS/c1-5-4-10-7(11)3-2-6(9)8(10)12-5/h2-4H,1H3

InChI Key

XMNGABJLHMZPAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C=CC(=C2S1)I

Origin of Product

United States

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